

Technical Support Center: Skull and Meningeal Uptake in PET Imaging

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Compound of Interest

Compound Name: *Tau tracer 2*

Cat. No.: *B3182136*

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of off-target skull and meningeal uptake on Standardized Uptake Value Ratio (SUVR) quantification in Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What is skull and meningeal uptake in the context of PET imaging?

In PET imaging, radiotracers are designed to bind to specific targets in the brain, such as amyloid plaques or tau tangles.[1] However, some tracers also bind to "off-target" sites. Skull and meningeal uptake refers to the accumulation of these radiotracers in the skull bone and the membranes surrounding the brain (meninges).[2][3] This off-target binding is a known issue that can complicate the quantitative analysis of PET scans.[4][5]

Q2: Why is skull and meningeal uptake a problem for SUVR quantification?

The primary issue is the "spill-over" effect.[2][3] Due to the limited spatial resolution of PET scanners, the signal from the skull and meninges can bleed into adjacent cortical regions of the brain.[6] This can artificially inflate the SUVR values in these regions, leading to an overestimation of the actual tracer binding to the intended target.[1][7] This is particularly problematic when the true signal in the cortex is low, such as in the early stages of diseases like Alzheimer's.[3]

Q3: Which PET tracers are most affected by this issue?

While several tracers can exhibit off-target binding, it has been notably reported for certain tau PET tracers.[2][3] For instance, [¹⁸F]flortaucipir (FTP or AV-1451) has been shown to have significant skull uptake in a portion of study participants.[4][5] Second-generation tau tracers like [¹⁸F]RO948 and [¹⁸F]MK-6240 were developed to reduce off-target binding, but they can still be affected by meningeal signal.[2][8][9] Amyloid tracers such as [¹⁸F]florbetapir and [¹¹C]Pittsburgh Compound B (PiB) have also been shown to exhibit skull uptake.[4][5]

Q4: What factors are associated with increased skull and meningeal uptake?

Several factors have been identified:

- Sex: Studies have shown that women are more likely to exhibit high skull uptake compared to men.[1][3][4] In one study, 82% of individuals with high [¹⁸F]flortaucipir skull signal were female.[1][5]
- Bone Density: Lower cranial bone density, which is more common in women, has been linked to higher skull signal with tracers like [¹⁸F]flortaucipir.[1][5][7]
- Age: Some studies have noted that skull and meningeal uptake of certain tracers tends to decrease with older age.[2][3]
- Tracer Type: The degree of uptake can be dependent on the specific radiotracer used, with some showing higher off-target binding than others.[4]

Q5: Is skull uptake related to other off-target binding regions?

Research indicates that skull uptake of tracers like [¹⁸F]flortaucipir does not significantly correlate with binding in other known off-target areas, such as the choroid plexus or basal ganglia.[4][5][7] It appears to be a stable and participant-specific phenomenon.[5][7]

Troubleshooting Guides

Issue: I suspect high skull or meningeal uptake is affecting my SUVR data. How can I confirm this?

Solution:

- **Visual Inspection:** Carefully examine the PET images. High uptake in the skull will appear as a bright signal outlining the brain. Co-registering the PET with a CT or MRI scan can help definitively identify the location of the signal.[\[4\]](#)
- **Create a Skull/Meningeal Region of Interest (ROI):** Generate a specific ROI for the skull using a co-registered CT scan. This allows you to quantify the average SUVR within the skull itself and assess its magnitude.[\[4\]](#)
- **Profile Analysis:** Plot the signal intensity profile from the center of the brain to the skull. A sharp increase in signal at the cortical edge that continues into the skull region is indicative of spill-over.

Issue: How can I correct for the effects of skull and meningeal uptake on my cortical SUVRs?

Solution:

There are several methods to mitigate the impact of off-target skull and meningeal binding:

- **Partial Volume Correction (PVC):** This is a highly recommended technique. PVC methods account for the spill-over effects from adjacent regions. A region-based voxelwise (RBV) PVC method that includes extracerebral regions like the skull in its anatomical parcellation can effectively correct for this contamination.[\[8\]](#) Applying PVC has been shown to improve correlations with clinical parameters and increase the effect size between patient and control groups.[\[8\]](#)
- **ROI Mask Erosion:** For regions of interest close to the meninges, such as the lateral parietal cortex, an "eroded" mask can be used. This involves shrinking the ROI mask away from the cortical edge to exclude voxels that are most likely to be contaminated by meningeal spill-over.[\[10\]](#) This method has been shown to reduce contamination and strengthen the relationship between SUVR and age, suggesting it helps to reveal the true tau signal.[\[10\]](#)
- **"Scalping" Technique:** This involves computationally removing the skull signal from the PET data before analysis. This has been shown to be effective in voxel-based analyses to avoid Z-score overestimation.[\[11\]](#)

Quantitative Data Summary

Parameter	Tracer(s)	Finding	Reference
Prevalence of High Skull Uptake	[¹⁸ F]flortaucipir	Approximately 16% (50 out of 313) of scans showed high levels of skull signal.	[1][4][5]
Sex Differences	[¹⁸ F]flortaucipir	82% of participants with high skull signal were female. Women were significantly more likely to have high skull binding.	[1][4][5]
Correlation with Other Off-Target Regions	[¹⁸ F]flortaucipir	Skull SUVR was not related to choroid plexus binding ($r = 0.004$).	[4][7]
Correlation with Basal Ganglia	[¹⁸ F]flortaucipir	A negative association was found between skull SUVR and basal ganglia SUVR ($r = -0.14$).	[4][7]
Impact on Temporal Lobe SUVR	[¹⁸ F]flortaucipir	In amyloid-negative individuals, skull uptake was correlated with higher tau SUVRs in temporal regions ($r = 0.32$).	[7]
Longitudinal Stability (Test-Retest)	[¹⁸ F]flortaucipir & [¹⁸ F]RO948	Variability in meningeal/skull SUVRs between baseline and follow-up was low (4-8%), indicating high stability.	[3]

Experimental Protocols

Protocol 1: Generation of a Subject-Specific Skull ROI from CT Images

This protocol describes a method to create a precise skull mask to quantify tracer uptake in the skull.[4]

- **Obtain CT Scan:** Acquire a CT scan for each participant that is co-registered to their PET and MR images.
- **Initial Skull Segmentation:** Use image analysis software (e.g., FreeSurfer, FSL) to perform an initial segmentation of the skull from the CT image.
- **Template Generation:** A template of non-skull structures (e.g., from the MNI-152 standard space) is used to remove tissues like the eyeballs and deep-brain structures that may be misclassified as bone.
- **Mask Refinement:** The template is warped to the individual's CT space. This template of non-skull structures is then subtracted from the initial skull segmentation to create a refined, subject-specific skull mask.
- **Binarization:** The resulting image is binarized to create the final skull Region of Interest (ROI).
- **Quantification:** Apply the final skull ROI to the corresponding SUVR image to calculate the average SUVR within the skull.

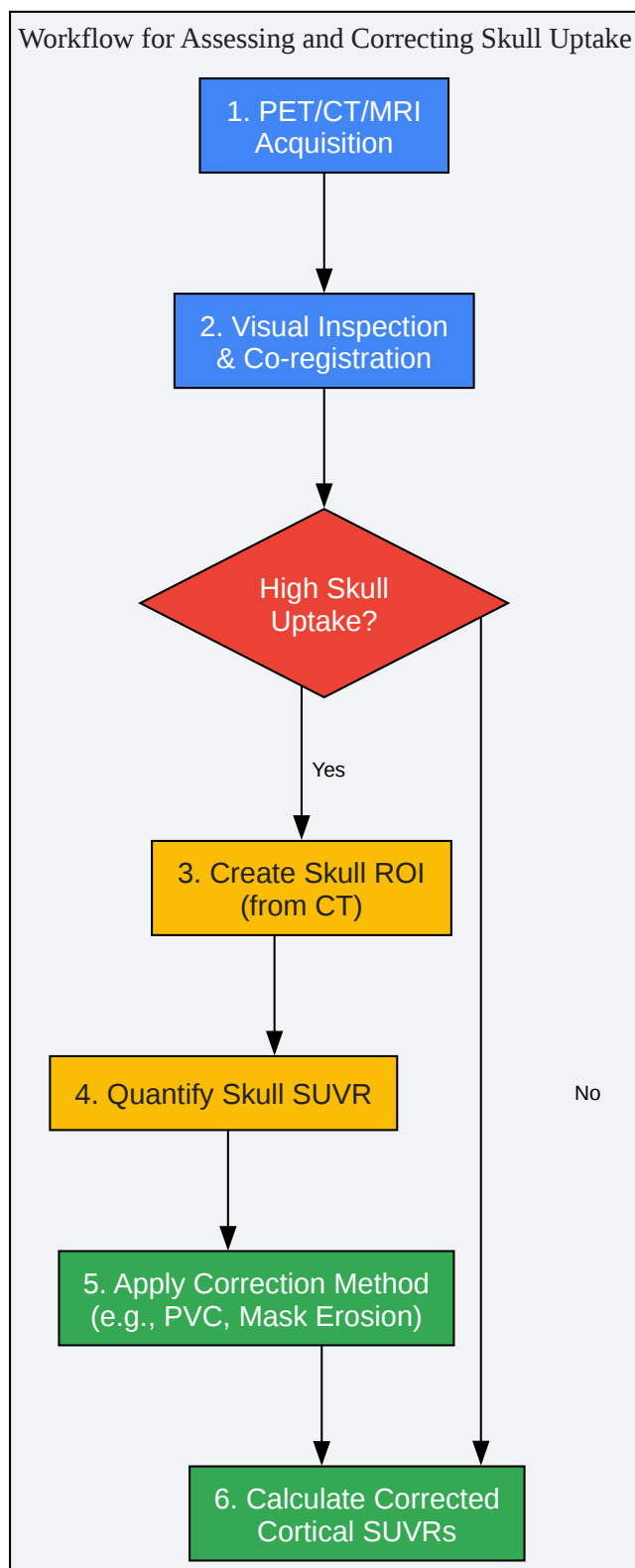
Protocol 2: Partial Volume Correction using Region-Based Voxelwise (RBV) Method

This protocol outlines a recommended method for correcting spill-in effects from extracerebral tissue.[8]

- **Anatomical Parcellation:** Perform a detailed anatomical parcellation of the brain and surrounding structures using co-registered T1-weighted and T2 FLAIR MR images. This should explicitly include regions for extracerebral cerebrospinal fluid (CSF), skull, and other head tissue.

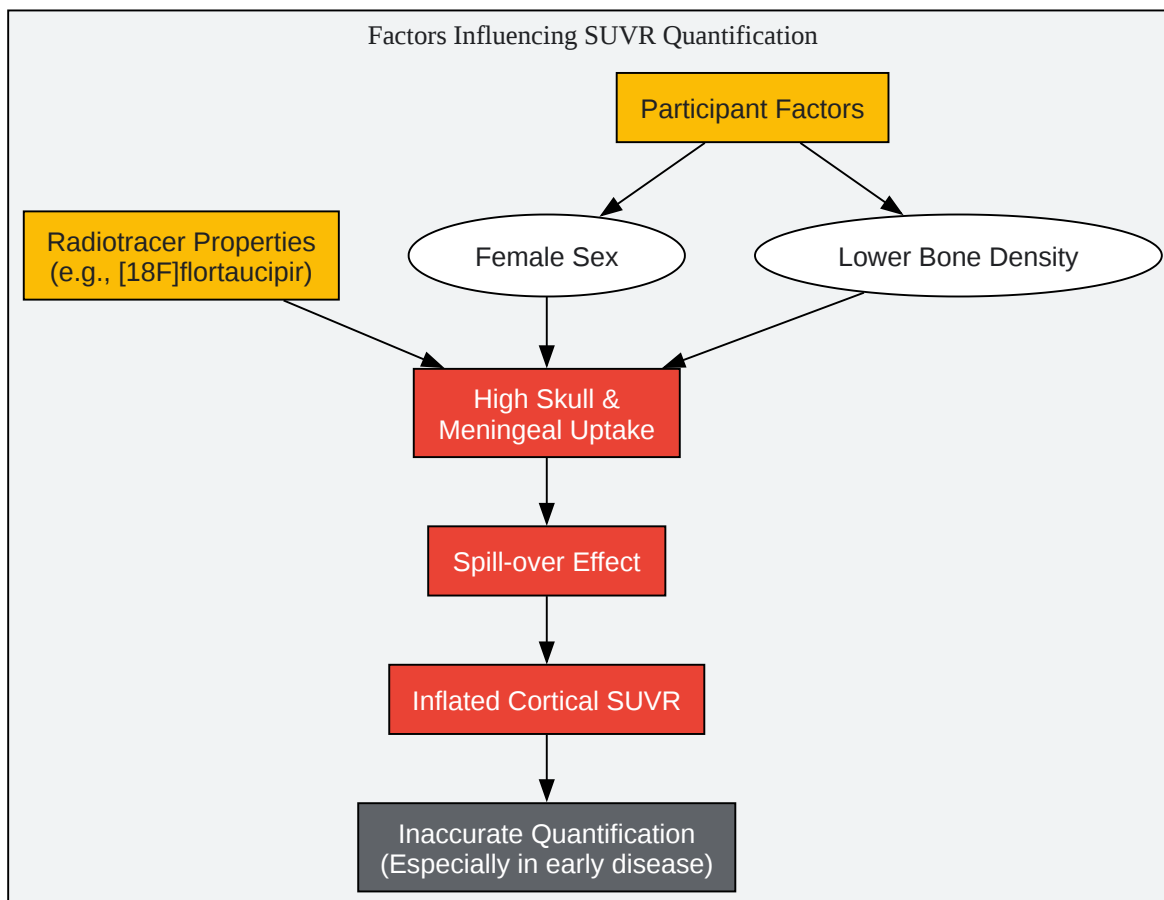
- **Region Merging:** To improve the robustness of the correction, merge smaller anatomical parcels into larger, consolidated regions.
- **Apply RBV Algorithm:** Use the RBV PVC algorithm, which takes the anatomical parcellation as an input, to estimate the PVE-corrected PET data. This method corrects the signal in each voxel based on the signal from neighboring, anatomically defined regions.
- **SUV_R Calculation:** Calculate the final SUV_R images using the PVE-corrected PET data. Ensure that the reference region (e.g., cerebellar gray matter) is also corrected for partial volume effects.

Visualizations



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Workflow for identifying and correcting skull uptake.



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Logical relationship of factors impacting SUVR.

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